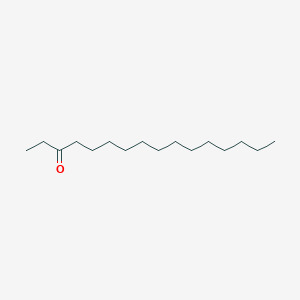

3-Hexadecanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions . Similarly, 3-hexadecanone could potentially be synthesized through a series of reactions starting from simpler precursors, such as hexadecanol or hexadecanoic acid, followed by oxidation steps to introduce the ketone functional group at the third carbon.

Molecular Structure Analysis

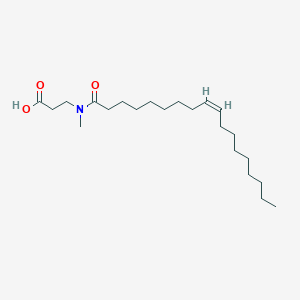

The molecular structure of 3-hexadecanone would consist of a 16-carbon chain with a ketone functional group on the third carbon. The structure and organization of hexadecanol isomers at the air/water interface have been studied, which provides insights into how the alkyl chain length and functional group position affect molecular orientation and packing . This information can be extrapolated to understand the behavior of 3-hexadecanone at interfaces.

Chemical Reactions Analysis

The reactivity of 3-hexadecanone would be centered around the ketone functional group. Ketones typically undergo reactions such as nucleophilic addition or oxidation. The papers provided do not directly address the reactivity of 3-hexadecanone, but studies on similar molecules, such as the reactivity of hex-1-ene- and hexane-1,3-sultones with nucleophiles, can provide a general idea of the reactivity of carbonyl-containing compounds .

Physical and Chemical Properties Analysis

The physical properties of 3-hexadecanone would be influenced by its long hydrocarbon chain, which is likely to result in a high boiling point and a solid state at room temperature. The chemical properties would be dominated by the ketone group, which can participate in various chemical reactions. The study of hexadecanol isomers gives us a glimpse into how the position of a functional group can affect the physical properties of a molecule, such as melting and boiling points .

Wissenschaftliche Forschungsanwendungen

Interfacial Behavior of Hexadecanol/DPPE at Air-Water Interface : Hexadecanol is chemically stable and enhances the spreading properties of synthetic clinical lung surfactant preparations. It shows attractive and repulsive interactions in binary mixtures with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), impacting the lateral organization of membranes and surface tension kinetics. This is relevant for exogenous lung surfactant research (Zhu, Sun, Hao, & Zhang, 2016).

Transformation of n-Hexadecane by Soil Arthrobacter : A study on a soil Arthrobacter species showed its capability to transform n-hexadecane into ketonic products such as hexadecanones, with hexadecanols as oxidative intermediates. This highlights the role of internal alcohols in hydrocarbon transformation and suggests the constitutive nature of the involved alcohol dehydrogenase enzymes (Klein & Henning, 1969).

Photooxidation of n-Hexadecane in Sea Water : n-Hexadecane was photooxidized in sea water with anthraquinone as a sensitizer, leading to the production of hexadecanones, hexadecanols, and other photoproducts. This study provides insight into the mechanisms of n-hexadecane transformation under environmental conditions (Anba-Lurot, Guiliano, Doumenq, Bertrand, & Mille, 1996).

Phytochemistry of Cochlospermum tinctorium : The plant Cochlospermum tinctorium contains several bioactive molecules including 3-hexadecanone. These compounds are associated with the plant's traditional medicinal uses for various diseases, indicating the potential for drug discovery and understanding medicinal benefits (Ahmad, Jatau, Khalid, & Alshargi, 2021).

Anti-Cancer Properties of Compounds from Sea Pen : Extracts from the marine organism Sea Pen, including 2-Hexadecanol, showed significant cytotoxic effects against human breast and cervical cancer cell lines, indicating potential for anti-cancer drug development (Sharifi et al., 2020).

Evaporation Reduction in Reservoirs : Hexadecanol has been used as an evaporation retardant in reservoirs without undesirable effects on public health, water quality, or wildlife. It shows promise for conserving water in large lakes and reservoirs (Timblin, Florey, & Garstka, 1962).

Hexameric Encapsulation Complexes in Chemistry : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, which may involve hexadecanol derivatives, have been studied for applications in catalysis and transport. This research offers insights into the behavior of molecules in confined spaces (Avram, Cohen, & Rebek, 2011).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Wirkmechanismus

Target of Action

3-Hexadecanone, also known as Ethyl tridecyl ketone , is a complex organic compound

Mode of Action

As a ketone, it can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the ketone can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Pharmacokinetics

As a lipophilic compound with a log kow (kowwin v167 estimate) of 615 , it is likely to have good absorption and distribution within the body.

Eigenschaften

IUPAC Name |

hexadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMXHUUHBSCKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066412 | |

| Record name | 3-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-Hexadecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Hexadecanone | |

CAS RN |

18787-64-9 | |

| Record name | 3-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18787-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hexadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58JRT3EVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

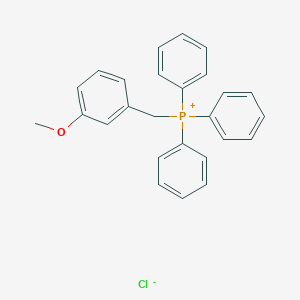

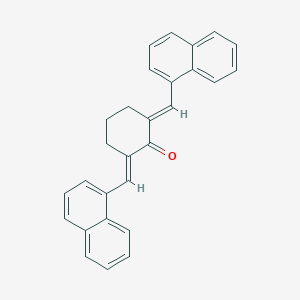

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

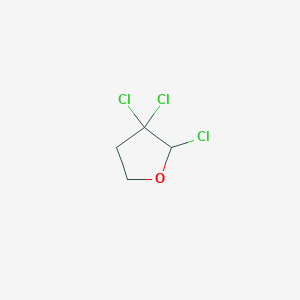

Feasible Synthetic Routes

Q & A

Q1: Has the antibacterial activity of 3-Hexadecanone been investigated?

A: While 3-Hexadecanone itself has not been independently assessed for antibacterial activity, studies have investigated the antimicrobial properties of essential oils containing this compound. Notably, the essential oil of Lantana involucrate, in which 3-Hexadecanone is a major component, showed weak antibacterial activity against Bacillus cereus and Staphylococcus aureus []. This finding suggests a potential area for further research into the specific antimicrobial properties of 3-Hexadecanone.

Q2: Are there any studies on the formation of 3-Hexadecanone by microorganisms?

A: Yes, research has shown that certain soil microorganisms, like a specific Arthrobacter species, can produce 3-Hexadecanone through the oxidation of n-hexadecane []. Interestingly, this process involves the intermediary formation of 2- and 3-hexadecanols, highlighting a potential metabolic pathway for the biosynthesis of this ketone []. This finding suggests the potential for biocatalytic applications of microorganisms in producing 3-Hexadecanone.

Q3: Is there any spectroscopic data available for 3-Hexadecanone?

A: While specific spectroscopic data for 3-Hexadecanone isn't detailed within these research articles, its presence in various samples has been confirmed through GC-MS analysis [, ]. This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing valuable structural information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)